molecular formula C6H4BrClFN B2535679 5-Bromo-3-chloromethyl-2-fluoropyridine CAS No. 1227584-14-6

5-Bromo-3-chloromethyl-2-fluoropyridine

Cat. No.: B2535679
CAS No.: 1227584-14-6
M. Wt: 224.46
InChI Key: BRBBUNAIOJHELV-UHFFFAOYSA-N
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Description

5-Bromo-3-chloromethyl-2-fluoropyridine: is a heterocyclic organic compound with the molecular formula C6H4BrClFN It is a derivative of pyridine, where the hydrogen atoms at positions 5, 3, and 2 are substituted with bromine, chloromethyl, and fluorine, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloromethyl-2-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the halogen-exchange reaction, where 3-bromo-2-nitropyridine reacts with a fluorinating agent such as tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . The chloromethyl group can then be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity .

Scientific Research Applications

Chemistry: 5-Bromo-3-chloromethyl-2-fluoropyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. Fluorinated pyridines are known for their enhanced metabolic stability and bioavailability, making them valuable in drug discovery .

Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-chloromethyl-2-fluoropyridine is unique due to the combination of bromine, chloromethyl, and fluorine substituents on the pyridine ring. This specific arrangement of substituents imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and various applications .

Properties

IUPAC Name

5-bromo-3-(chloromethyl)-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBBUNAIOJHELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CCl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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